molecular formula C15H25NO5 B2616468 Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 1352745-78-8

Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B2616468
CAS No.: 1352745-78-8
M. Wt: 299.367
InChI Key: ORKNGPXCDFIMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate (CAS: 91229-91-3) is a chiral pyrrolidine derivative characterized by two tert-butyl ester groups at the 1- and 2-positions and a ketone moiety at the 5-position. Its molecular formula is C₁₆H₂₅NO₅, with a molecular weight of 311.37 g/mol. The compound exhibits a density of 1.102 g/cm³ and a boiling point of 396.9°C at 760 mmHg . Synthetically, it serves as a critical intermediate in organic and pharmaceutical chemistry, particularly in the preparation of peptidomimetics and chiral catalysts due to its stereochemical stability and protective group compatibility .

Properties

IUPAC Name

ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-13(2,3)20-11(18)15(7)9-8-10(17)16(15)12(19)21-14(4,5)6/h8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKNGPXCDFIMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of 2-methyl-5-oxopyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of 2-methyl-5-oxopyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production

For industrial applications, the synthesis is scaled up using automated reactors that allow for precise control over reaction conditions, ensuring high yield and purity. Purification techniques such as recrystallization or chromatography are commonly employed to achieve the desired product quality.

Chemical Research

This compound serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for versatile modifications, making it valuable in developing novel compounds.

Biological Research

The compound has been investigated for its potential biological activities, particularly:

  • Antiproliferative Activity : Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For example, in vitro testing revealed an IC50 value of approximately 0.45 mg/mL against human multiple myeloma cells (RPMI 8226) after 24 hours of exposure .
CompoundCell LineIC50 (mg/mL)Time (h)
This compoundRPMI 82260.4524

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. In vitro experiments demonstrated that treatment with this compound reduced neuronal cell death by approximately 40% under oxidative stress conditions and increased levels of antioxidant enzymes .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. A study highlighted its efficacy against various pathogens, indicating minimum inhibitory concentrations (MIC) for Gram-positive and Gram-negative bacteria:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be developed into new antimicrobial agents .

Cancer Research

A notable case study involved the evaluation of this compound's antiproliferative effects on various cancer cell lines. The compound was found to inhibit cell viability significantly in several types of cancer cells, showcasing its potential as a chemotherapeutic agent.

Neuroprotection

Another study focused on the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment significantly reduced cell death and enhanced antioxidant enzyme activity, suggesting its application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, stereochemistry, and applications:

Compound Name Molecular Formula Key Substituents/Modifications CAS Number Applications Reference(s)
Ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate C₁₆H₂₅NO₅ 2S-configuration, tert-butyl esters 91229-91-3 Chiral synthesis, peptide intermediates
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate C₁₅H₂₃NO₅ R-enantiomer, methyl ester at C2 53100-44-0 Enantioselective catalysis
1-Boc-D-Pyroglutamic acid ethyl ester C₁₄H₂₃NO₅ Boc-protected, ethyl ester at C2 128811-48-3 Peptide synthesis
1,2-Di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate C₁₄H₂₂FNO₅ 4R-fluoro substitution 155977925 (CID) Medicinal chemistry, metabolic studies
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate C₂₇H₃₃N₃O₅ Aromatic, cyano, and ethyl/methyl esters N/A Heterocyclic chemistry, drug discovery

Physical and Chemical Properties

  • Thermal Stability : The tert-butyl esters in the target compound enhance thermal stability compared to methyl or ethyl esters (e.g., 1-Boc-D-Pyroglutamic acid ethyl ester), which degrade at lower temperatures .
  • Stereochemical Impact : The (2S)-configuration of the target compound contrasts with the (R)-enantiomer (CAS 53100-44-0), leading to divergent reactivity in asymmetric synthesis .

Commercial and Research Relevance

  • Availability : The target compound is commercially available (e.g., TCI Chemicals, 98% purity) at ~¥705/5g, reflecting its demand in research .
  • Therapeutic Potential: Fluorinated derivatives (e.g., CID 155977925) are prioritized in drug discovery for enhanced metabolic stability and bioavailability .

Biological Activity

Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate (DBO) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1352745-78-8

Synthesis

DBO is synthesized through the reaction of 2-methyl-5-oxopyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC). The reaction is performed under anhydrous conditions to maintain the integrity of the ester bonds.

DBO acts primarily as a ligand that interacts with various proteins and enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways and enzyme functions, which are critical in therapeutic applications.

Potential Biological Targets:

  • Enzymatic Inhibition : DBO may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : It can bind to proteins, influencing their conformation and activity.

Biological Activity

The biological activity of DBO has been explored in several studies, indicating its potential use in therapeutic contexts:

  • Antimicrobial Activity : DBO exhibits promising antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Antioxidant Properties : Research indicates that DBO may possess antioxidant capabilities, helping to mitigate oxidative stress in cells .
  • Enzyme Modulation : Studies have shown that DBO can modulate enzyme activity linked to metabolic disorders, suggesting its potential role in drug development for conditions like diabetes and obesity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of DBO against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that DBO significantly inhibited bacterial growth compared to control groups, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Enzyme Inhibition

In a controlled laboratory setting, DBO was tested for its ability to inhibit specific enzymes involved in carbohydrate metabolism. The results showed that DBO effectively reduced enzyme activity by up to 70%, suggesting its potential use in managing metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Activity
Ditert-butyl 2-methyl-5-oxopyrrolidinePyrrolidine derivativeAntimicrobial
Prolinol derivativesHydroxylated pyrrolidineEnzyme modulation
PyrrolizinesFused pyrrolidine ringsAntioxidant properties

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a two-step protection strategy starting from L-pyroglutamic acid. The first step involves Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate under alkaline conditions. The second step introduces the methyl ester at the 2-position. Key parameters include pH control (basic conditions, e.g., NaOH/THF) to minimize side reactions like over-alkylation or hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove impurities such as unreacted L-pyroglutamic acid tert-butyl ester .
  • Optimization : Reaction yields (~85%) can be improved by controlling stoichiometry (1:1.2 molar ratio of starting material to Boc reagent) and temperature (0–5°C during Boc protection) .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

  • Methodology : Chiral HPLC or polarimetry is used to verify enantiomeric purity. For structural confirmation, 1H^{1}\text{H} and 13C^{13}\text{C} NMR are employed to assign signals for the tert-butyl groups (δ ~1.4 ppm for 1H^{1}\text{H}, ~80–85 ppm for 13C^{13}\text{C}) and the pyrrolidinone ring protons (δ 3.0–4.5 ppm). The 5-oxo group is confirmed via IR (C=O stretch at ~1700 cm1^{-1}) and 13C^{13}\text{C} NMR (δ ~210 ppm) .

Q. What crystallographic tools are essential for resolving the 3D structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement parameters. Key steps include:

  • Crystal growth via slow evaporation (solvent: dichloromethane/hexane).
  • Data collection at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement with SHELXL using restraints for disordered tert-butyl groups .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidinone ring be quantitatively performed, and what challenges arise from dynamic puckering?

  • Methodology : Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) are calculated from SC-XRD data to quantify ring non-planarity. For this compound, the 5-oxo group induces a twist-boat conformation. Challenges include:

  • Resolving pseudorotation pathways in solution via dynamic NMR.
  • Addressing discrepancies between crystallographic (rigid) and computational (flexible) models using DFT (e.g., B3LYP/6-31G*) .

Q. What experimental approaches resolve contradictions between spectroscopic and computational data for this compound?

  • Case Example : If 1H^{1}\text{H} NMR shows unexpected splitting for methyl groups, possible causes include:

  • Dynamic effects : Variable-temperature NMR (VT-NMR) to probe conformational exchange.
  • Solvent interactions : Compare DMSO-d6d_6 vs. CDCl3_3 spectra; hydrogen bonding with DMSO may stabilize specific conformers.
  • Crystal packing : SC-XRD data may reveal intermolecular forces absent in solution, explaining spectral deviations .

Q. How do solvent polarity and protecting groups influence the reactivity of this compound in downstream transformations?

  • Methodology : The tert-butyl groups provide steric hindrance, slowing nucleophilic attacks at the 1- and 2-positions. Solvent effects:

  • Polar aprotic solvents (DMF, DMSO) : Enhance electrophilicity of the 5-oxo group for enolate formation.
  • Non-polar solvents (toluene) : Favor Boc group stability but reduce reaction rates.
    • Example : In Knoevenagel condensations, DMF increases yield by stabilizing intermediates, while THF leads to partial Boc deprotection .

Q. What safety protocols are critical when handling this compound in high-throughput synthesis?

  • Guidelines :

  • Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 μm).
  • Protective equipment : Nitrile gloves, safety goggles, and flame-resistant lab coats (flash point >150°C).
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Data Challenges and Methodological Gaps

  • Missing Physicochemical Data : Boiling point and solubility data are inconsistently reported (e.g., "396.9°C at 760 mmHg" in lacks experimental validation). Researchers should determine these via differential scanning calorimetry (DSC) and shake-flask methods.
  • Ecotoxicology : No data on biodegradability or aquatic toxicity exist . Standard OECD 301 tests are recommended for environmental risk assessments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.